2-Oxopropanethioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-oxopropanethioamide involves the reaction of acetyl cyanide with hydrogen sulfide gas under continuous-flow conditions. This method is safe and scalable, providing high yields and purity. The reaction proceeds smoothly at room temperature in the presence of a small amount of triethylamine as a basic catalyst. After a residence time of 15 minutes, the target compound is obtained with excellent yield (96%) and purity (>99%) .

Another synthetic route involves the reaction of 2,2-diethoxypropanethioamide with aqueous hydrochloric acid and isopropanol. The reaction mixture is stirred at 30°C for 2 hours, resulting in the formation of this compound as an orange crystalline solid .

Industrial Production Methods

In industrial settings, the continuous-flow method using hydrogen sulfide gas is preferred due to its scalability and safety. The use of mass-flow controllers or peristaltic pumps allows for accurate dosing of the toxic gas, ensuring high reaction selectivity and a simple workup procedure .

化学反応の分析

Types of Reactions

2-Oxopropanethioamide undergoes various chemical reactions, including:

Oxidation: The thiocarbonyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The thiocarbonyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted thioamides.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity:

2-Oxopropanethioamide has been studied for its potential anticancer properties. Research indicates that thioamide derivatives exhibit enhanced stability and bioactivity compared to their oxo counterparts. For instance, thioamidated cyclic peptides have shown a significantly extended half-life in human serum, enhancing their therapeutic potential against cancer cells .

Case Study:

A study on thioamidated analogs of the cyclic peptide cilengitide demonstrated that the thioamide variant exhibited a half-life of 2160 minutes in human serum, compared to 540 minutes for the oxoamide version. This stability is crucial for developing effective anticancer therapies, as it allows for prolonged action within the body .

Antimicrobial Properties

Inhibition of Multidrug-Resistant Bacteria:

Recent investigations into the antimicrobial activity of this compound derivatives have revealed promising results against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The thioamide modifications enhance the compounds' ability to combat resistant pathogens, making them valuable in addressing antibiotic resistance issues .

Data Table: Antimicrobial Activity of Thioamide Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Methicillin-resistant S. aureus | < 16 µg/mL |

| B | Vancomycin-resistant S. aureus | < 32 µg/mL |

| C | Linezolid-resistant S. aureus | < 8 µg/mL |

Synthetic Applications

Synthesis of Thioamides:

The compound serves as a key intermediate in synthesizing various thioamides through innovative methodologies. A notable approach involves using nitroalkanes in the presence of elemental sulfur, resulting in efficient thioamidation reactions that yield diverse thiocarbonyl compounds .

Case Study:

A synthetic route developed for closthioamide, a potent natural antibiotic, utilized this compound as a precursor. The synthesis involved multiple thioamidation steps, demonstrating the compound's utility in producing biologically active molecules with significant therapeutic potential .

Research and Development

Funding and Research Initiatives:

Organizations like the World Anti-Doping Agency (WADA) have funded research projects focusing on compounds like this compound to explore their pharmacological properties and potential applications in doping detection and performance enhancement . This funding supports translational research aimed at developing practical applications for these compounds in sports science.

作用機序

The mechanism of action of 2-oxopropanethioamide involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of β-secretase inhibitors, it targets the β-secretase enzyme, which is involved in the production of amyloid-beta peptides. These peptides are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting β-secretase, the compound helps reduce the formation of amyloid-beta, thereby potentially mitigating the progression of the disease .

類似化合物との比較

Similar Compounds

Thioacetamide: Similar in structure but lacks the carbonyl group.

Thiourea: Contains a thiocarbonyl group but differs in the overall structure.

Thioformamide: Similar in having a thiocarbonyl group but with a different carbon skeleton.

Uniqueness

2-Oxopropanethioamide is unique due to the presence of both a carbonyl and a thiocarbonyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its role as an intermediate in the synthesis of β-secretase inhibitors further highlights its significance in medicinal chemistry.

生物活性

2-Oxopropanethioamide, a thioamide derivative, has garnered attention due to its diverse biological activities. Thioamides are known for their unique chemical properties and potential therapeutic applications, particularly in antibiotic development and enzyme inhibition. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

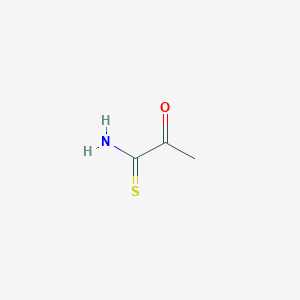

This compound can be represented by the following chemical structure:

This compound features a carbonyl group adjacent to a thioamide functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : Thioamides like this compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. This inhibition can lead to bactericidal effects, making it a candidate for antibiotic development .

- Metal Chelation : The thioamide moiety can act as a chelator for metal ions, which can modulate various biochemical pathways. For instance, certain thioamides have been shown to selectively chelate copper ions, impacting microbial growth and resistance mechanisms .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study on its derivatives indicated that the presence of thioamide groups is critical for maintaining antibacterial efficacy. Compounds lacking these groups showed diminished activity .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Moderate Antibacterial | Inhibits DNA gyrase and topoisomerase IV |

| Closthioamide | High Antibacterial | Blocks ATPase activity; allosteric inhibition |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary data suggest that modifications to the thioamide structure can enhance cytotoxicity against HepG-2 liver cancer cells. SAR studies indicate that substituents on the thioamide can significantly influence potency .

Case Studies

- Antibiotic Development : A recent study highlighted the synthesis of closthioamide from this compound analogs, demonstrating enhanced antibacterial activity against resistant strains of bacteria. This underscores the potential of thioamides in developing new antibiotics .

- Cytotoxicity Assessment : In vitro assays showed that derivatives of this compound exhibited varying levels of cytotoxicity against HepG-2 cells. The study concluded that specific structural modifications could lead to improved therapeutic profiles .

特性

IUPAC Name |

2-oxopropanethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NOS/c1-2(5)3(4)6/h1H3,(H2,4,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDPUYMADCMXBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。